Methyl 2-methylthiazole-4-carboxylate
Overview
Description
Methyl 2-methylthiazole-4-carboxylate (MMTC) is an organic compound that belongs to the thiazole family. It has a CAS Number of 6436-60-8 and a molecular weight of 158.2 .
Molecular Structure Analysis
The IUPAC name for Methyl 2-methylthiazole-4-carboxylate is methyl 2-methyl-1H-1lambda3-thiazole-4-carboxylate . The InChI code is 1S/C6H8NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3,10H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-methylthiazole-4-carboxylate is a solid at room temperature . It has a molecular weight of 157.19 g/mol. The density is 1.244g/cm3, and it has a boiling point of 224.7ºC at 760 mmHg .Scientific Research Applications
Synthetic Pathways and Chemical Modifications
Methyl 2-methylthiazole-4-carboxylate serves as a key intermediate in various synthetic routes, illustrating its versatility in organic chemistry. Dovlatyan et al. (2004) outlined the acylation and subsequent modifications of thiazolecarboxylic acid derivatives, demonstrating its role in producing a range of chemical structures, including esters and anilides from starting compounds for further derivatization (Dovlatyan et al., 2004). Similarly, Babu et al. (2016) synthesized derivatives with antithrombotic properties, highlighting its potential in medicinal chemistry (Babu et al., 2016).
Antimicrobial Applications
Desai et al. (2019) explored the antimicrobial potential of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, emphasizing the structure-activity relationship through 3D QSAR analysis. This study underscores the compound's utility in designing new antimicrobials (Desai et al., 2019). Omar et al. (2020) further illustrated the development of 2-Amino-4-Methylthiazole analogs targeting Gram-positive and Gram-negative bacteria, showcasing its application in addressing microbial resistance (Omar et al., 2020).
Probe Development for Biological Applications
Wang et al. (2017) designed ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate as a probe for biothiol detection in living cells, demonstrating its practicality in biochemical diagnostics. This work signifies the compound's potential in developing sensitive and selective detection tools for biological studies (Wang et al., 2017).
Chemical Structure and Crystallography Studies
Research into the crystal structure and biological activity of thiazolylcarboxamide derivatives by Wazalwar et al. (2019) and Zhang (2008) provides insights into the structural basis of its antimicrobial efficacy and the potential for novel therapeutic applications (Wazalwar et al., 2019); (Zhang, 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 2-methyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERNAIKPVSQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564310 | |
Record name | Methyl 2-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylthiazole-4-carboxylate | |
CAS RN |
6436-60-8 | |
Record name | Methyl 2-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.